N-Propionyl-D-glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

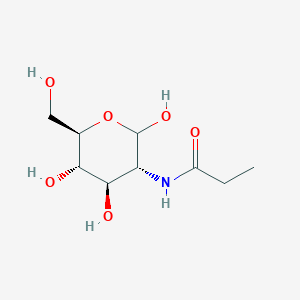

N-Propionyl-D-glucosamine: is a derivative of glucosamine, a naturally occurring amino sugar It is characterized by the presence of a propionyl group attached to the nitrogen atom of the glucosamine molecule

Applications De Recherche Scientifique

Chemistry: N-Propionyl-D-glucosamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of glycopeptides and other glycoconjugates.

Biology: In biological research, this compound is studied for its role in glycosylation processes. It is used to investigate the structural dynamics of sugar residues in glycopeptides .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting glycosylation pathways. It is also explored for its anti-inflammatory properties and potential use in treating joint disorders.

Industry: this compound is used in the production of biodegradable polymers and as a precursor in the synthesis of various bioactive compounds.

Mécanisme D'action

Target of Action

N-Propionyl-D-glucosamine is a derivative of glucosamine, which is a common ingredient in nutritional supplements used for the relief of joint pain Glucosamine is known to be a precursor for glycosaminoglycans, a major component of joint cartilage .

Mode of Action

It is known that glucosamine supplements may help to rebuild cartilage . The amide-I mode in glucosamine, which could be present in this compound, exhibits both structural and solvent sensitivities that can be used to characterize the three-dimensional arrangement of sugar residues and their structural dynamics in glycopeptides .

Biochemical Pathways

This compound likely participates in the hexosamine biosynthesis pathway (HBP), which produces uridine diphosphate-N-acetyl glucosamine (UDP-GlcNAc), a key metabolite used for N- or O-linked glycosylation . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP .

Pharmacokinetics

The solute-solvent interactions of this compound have been examined in water, methanol, and dimethylsulfoxide .

Result of Action

Glucosamine is commonly used over the counter as a treatment for arthritic joint pain .

Action Environment

The action of this compound is influenced by the solvent environment. Multiple structured this compound-solvent clusters are formed in water and methanol but are unlikely in dimethylsulfoxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Propionyl-D-glucosamine can be synthesized through the reaction of D-glucosamine with propionic anhydride or propionyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the acylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the N-propionyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve higher yields and purity. The use of microbial fermentation and enzymatic catalysis with chitinolytic enzymes is also explored for the production of glucosamine derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: N-Propionyl-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the propionyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

N-Acetyl-D-glucosamine: A derivative with an acetyl group instead of a propionyl group.

N-Butyryl-D-glucosamine: A derivative with a butyryl group.

N-Formyl-D-glucosamine: A derivative with a formyl group.

Uniqueness: N-Propionyl-D-glucosamine is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This group influences the compound’s reactivity and its interactions with enzymes and other biomolecules, making it a valuable tool in various research and industrial applications .

Activité Biologique

N-Propionyl-D-glucosamine (GlcNPr) is a derivative of D-glucosamine that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antitumor effects. This article explores the biological activity of GlcNPr, summarizing research findings, case studies, and relevant data.

This compound is characterized by the addition of a propionyl group to the amino sugar D-glucosamine. This modification can influence its solubility and reactivity in biological systems. Studies utilizing spectroscopic methods have shown that GlcNPr exhibits unique structural dynamics in various solvents, which may affect its interactions with biological targets .

Table 1: Comparison of Solvent Interactions

| Solvent | Interaction Type | Observations |

|---|---|---|

| Water | Structured clusters | Multiple solvated structures formed |

| Methanol | Structured clusters | Similar to water; strong solute-solvent interactions |

| Dimethylsulfoxide | Unlikely clusters | Minimal interaction observed |

Antitumor Effects

Research has indicated that glucosamine derivatives, including GlcNPr, may exhibit antitumor properties. A study focusing on D-glucosamine and its derivatives found that they could inhibit the proliferation of human hepatoma cells. The underlying mechanism suggested that glucosamine could alter protein glycosylation patterns, impacting cellular signaling pathways involved in tumor growth .

Anti-inflammatory Properties

GlcNPr's potential anti-inflammatory effects have been highlighted in several studies. For instance, glucosamine has been shown to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition occurs through the reduction of reactive oxygen species and modulation of NF-κB activation, leading to decreased production of pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study: Inflammatory Response

In a mouse model of inflammation induced by lipopolysaccharide (LPS), glucosamine administration significantly reduced serum levels of inflammatory markers. The results indicated that GlcNPr could be beneficial in managing conditions characterized by excessive inflammation .

Metabolic Effects

GlcNPr also influences metabolic pathways. Studies have shown that glucosamine can alter glucose metabolism, potentially leading to insulin resistance. However, it has been associated with a lower risk of developing type 2 diabetes mellitus (T2DM) in long-term observational studies . The compound's ability to deplete ATP levels in certain cell types suggests a complex interaction with cellular energy homeostasis, which may contribute to its biological effects .

Summary of Research Findings

- Antitumor Activity : GlcNPr may inhibit tumor cell proliferation through altered glycosylation.

- Anti-inflammatory Effects : It shows promise in reducing inflammation via NLRP3 inflammasome inhibition.

- Metabolic Modulation : GlcNPr affects glucose metabolism and may influence diabetes risk.

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEOJYOKWPEKKN-JOHDSVJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-Propionyl-D-glucosamine impact bacterial growth and enzyme regulation?

A: Research indicates that this compound significantly affects the growth and enzyme regulation of bacteria like Bacillus subtilis. [] It acts as a repressor for the enzyme L-glutamine-D-fructose-6-phosphate aminotransferase (Gm-6-P synthetase), a key enzyme in the synthesis of glucosamine-6-phosphate. [] This repression suggests a potential role of this compound in regulating bacterial cell wall synthesis, as glucosamine-6-phosphate is a precursor for cell wall components. Further investigation is needed to understand the full extent of its impact on bacterial growth and the potential implications for developing new antibacterial agents.

Q2: What makes the vibrational properties of this compound interesting from a spectroscopic perspective?

A: The "amide-I mode," an infrared absorption band primarily associated with the C=O stretching vibration in the amide unit of this compound, exhibits interesting solvent-dependent behavior. [] Studies using infrared spectroscopies reveal that this mode is sensitive to the type of solvent, indicating the formation of distinct this compound-solvent clusters in water and methanol. [] This sensitivity allows researchers to probe the three-dimensional structure and dynamics of sugar residues in more complex molecules like glycopeptides. Additionally, the faster vibrational relaxation rate of the amide-I mode in this compound compared to simpler molecules like N-methylacetamide suggests a potential energy transfer pathway involving the sugar unit, which warrants further exploration. []

Q3: Does Aeromonas hydrophila produce this compound, and if so, what is its potential significance?

A: Yes, analysis of the methanolic extract of Aeromonas hydrophila using gas chromatography-mass spectrometry (GC-MS) revealed the presence of this compound among other bioactive compounds. [] This finding is particularly interesting as Aeromonas hydrophila is known to produce various secondary metabolites with potential applications in medicine and agriculture. While the specific role and importance of this compound production by this bacterium remain to be fully elucidated, this finding opens avenues for exploring its potential antifungal properties and applications in various fields. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.